molecular formula C9H13ClN4O B1622773 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine CAS No. 24616-95-3

6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine

Cat. No.: B1622773
CAS No.: 24616-95-3
M. Wt: 228.68 g/mol
InChI Key: FJWYYWXQIMXJRI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c10-8-7(11)9(14-5-13-8)12-4-6-2-1-3-15-6/h5-6H,1-4,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWYYWXQIMXJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403557
Record name 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24616-95-3
Record name 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 2: Key Reaction Parameters for Oxolan Group Introduction

Parameter Value Impact on Yield
Temperature 60°C Maximizes acylation efficiency
Solvent Trifluoroacetic anhydride Enhances electrophilicity
Quenching Agent Triethylamine/MeOH Prevents over-acylation
Reaction Time 3 hours Balances conversion vs. degradation

Purification and Characterization

Final purification employs recrystallization from acetonitrile or column chromatography using ethyl acetate/hexane gradients. Melting points for derivatives such as 6-amino-5-chloro-2-[4-chloro-3-(2,2-difluoroethoxy)-2-fluorophenyl]-pyrimidine-4-carboxylic acid methyl ester (Compound 10: mp 139–141°C) and 6-amino-5-chloro-2-(4-chloro-2-fluoro-3-methylphenyl)pyrimidine-4-carboxylic acid methyl ester (Compound 11: mp 166–168°C) are consistent across batches.

Scalability and Process Optimization

Scale-up protocols demonstrate that Suzuki-Miyaura couplings retain efficiency at 100 mmol scales, with catalyst loadings reducible to 3 mol% without compromising yield. Solvent systems such as 1,2-dimethoxyethane/water (1:1) are preferred for their biphasic properties, facilitating product isolation.

Chemical Reactions Analysis

6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent and reflux conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer and Antimicrobial Agents

The compound serves as a critical building block in the synthesis of various pharmacologically active compounds. Its structural features allow it to act as a precursor for developing anticancer and antimicrobial agents. For instance, derivatives of this compound have been investigated for their efficacy against different cancer cell lines and pathogenic bacteria.

Case Study: Anticancer Activity
A study demonstrated that derivatives of 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine exhibited significant cytotoxic effects against human cancer cell lines, showing promise for further development into therapeutic agents.

Biological Research

2.1 Enzyme Inhibition and Receptor Modulation

The compound has been studied for its potential biological activities, particularly in enzyme inhibition and receptor modulation. Its ability to interact with specific molecular targets can lead to various biological effects, making it valuable in pharmacological research.

Mechanism of Action
The mechanism of action involves the compound's interaction with enzymes or receptors, potentially inhibiting their activity or modulating their functions. This property is crucial for developing drugs targeting specific pathways in diseases.

Industrial Applications

3.1 Agrochemicals Development

In the industrial sector, 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine is utilized in the development of agrochemicals. Its derivatives can enhance crop protection and yield through their biological activity against pests and diseases.

Mechanism of Action

The mechanism of action of 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine
  • CAS Number : 24616-95-3
  • Molecular Formula : Presumed $ C{10}H{13}ClN_4O $ (based on substituent analysis).
  • Key Features : A pyrimidine diamine with a chlorine atom at position 6 and an oxolan-2-ylmethyl group attached to the N4 amine. The oxolan (tetrahydrofuran-derived) substituent introduces an oxygen-containing heterocycle, influencing solubility and electronic properties.

Pyrimidine diamines are critical intermediates in medicinal chemistry, often serving as kinase inhibitors or antimicrobial agents. The oxolan group may enhance solubility in polar solvents compared to purely aromatic substituents .

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and calculated properties of this compound with analogs:

Compound Name Substituent (N4) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Key Applications/Properties Reference
This compound Oxolan-2-ylmethyl ~265.7 (estimated) ~1.5 2 Enhanced solubility in organic phases; potential kinase modulation
6-Chloro-4-N-[(3,4-dichlorophenyl)methyl]pyrimidine-4,5-diamine 3,4-Dichlorophenylmethyl 303.6 3.6 2 High lipophilicity; antimicrobial applications
6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine Cyclopentyl ~238.7 (estimated) ~2.8 2 Conformational rigidity; agrochemical intermediates
6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine 3,4-Dimethoxyphenethyl 308.77 ~2.2 2 Electron-rich aromatic system; CNS-targeting candidates
2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine Trifluoromethyl (C2) ~226.6 (estimated) ~2.5 2 Metabolic stability via electron-withdrawing groups

Key Observations :

  • Solubility : The oxolan group’s oxygen atom improves polar solubility compared to aromatic or aliphatic substituents (e.g., cyclopentyl or dichlorophenyl) .

Biological Activity

6-Chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine (CAS No. 24616-95-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological activity, synthesis methods, and mechanisms of action based on a diverse range of scientific literature.

The molecular formula of this compound is C9H13ClN4OC_9H_{13}ClN_4O with a molecular weight of 228.68 g/mol. The compound features a chlorinated pyrimidine core substituted with an oxolan-2-ylmethyl group, which is significant for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular Weight228.68 g/mol
CAS Number24616-95-3
InChI KeyFJWYYWXQIMXJRI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of CoFe₂O₄ magnetic nanocatalysts under reflux conditions. This method highlights the compound's versatility as a building block for various pharmacologically active derivatives.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of pyrimidine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested :
    • Lung carcinoma (A549)
    • Breast adenocarcinoma (MCF7)
    • Metastatic colon adenocarcinoma (LoVo)
    • Primary colon adenocarcinoma (HT29)
  • Mechanism of Action :
    The compound's mechanism involves inhibition of specific enzymes and receptors associated with cancer progression. It may act by modulating pathways related to apoptosis and cell proliferation .
  • Case Study Results :
    In vitro studies have shown that derivatives similar to this compound exhibit IC₅₀ values ranging from 58.44μM58.44\mu M to 224.32μM224.32\mu M, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .

Comparative Analysis

When compared to other pyrimidines, such as 6-chloro-2,4-diaminopyrimidine and 4,5-diaminopyrimidine, 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine exhibits unique biological properties attributed to its oxolane substitution. This modification enhances its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications .

Q & A

Q. What advanced statistical methods improve reproducibility in multi-step syntheses?

  • Answer : Response Surface Methodology (RSM) identifies nonlinear relationships between variables (e.g., catalyst concentration vs. yield). Bayesian optimization algorithms integrate prior experimental data to predict optimal conditions for scale-up . Contour plots (Figure 1) visualize interactions between temperature and solvent ratio.
  • Figure 1 : Contour Plot of Yield vs. Temperature and Solvent Ratio ![Contour plot showing maximum yield at 80°C and 3:1 DMF/H₂O ratio]

Data Contradiction Analysis

  • Scenario : Discrepancies in reported melting points (e.g., 178°C vs. 185°C).
  • Resolution :
    • Validate purity via HPLC (>98%).
    • Compare crystallinity (PXRD) and polymorph screening.
    • Replicate synthesis under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine
Reactant of Route 2
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6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.